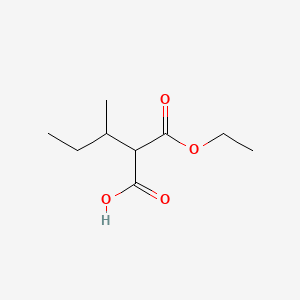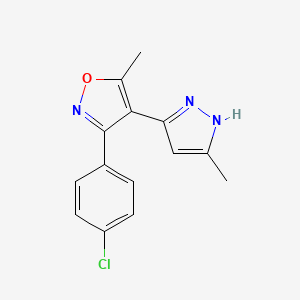
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-chlorophenyl group, a 5-methyl group, and a 5-methyl-1H-pyrazol-3-yl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole typically involves the reaction of 3-substituted isoxazole-5-carbaldehydes with 4-chlorophenyl hydrazine under microwave irradiation. This reaction is carried out over a solid support such as SiO2 at 70°C under solvent-free conditions, yielding the desired product in high yields within 8-12 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its binding to the active site of the enzyme Lm-PTR1, leading to inhibition of the enzyme’s function . This interaction is characterized by strong hydrophobic interactions and favorable binding free energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols): Known for their wide range of biological activities, including anti-malarial and anti-inflammatory properties.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
Eigenschaften
CAS-Nummer |
914287-50-6 |
|---|---|
Molekularformel |
C14H12ClN3O |
Molekulargewicht |
273.72 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C14H12ClN3O/c1-8-7-12(17-16-8)13-9(2)19-18-14(13)10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H,16,17) |
InChI-Schlüssel |
LOLRZGAVUKHUPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)C2=C(ON=C2C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


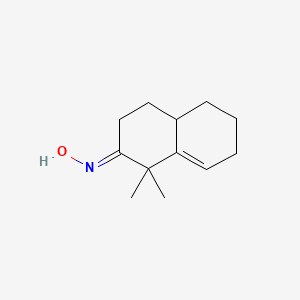
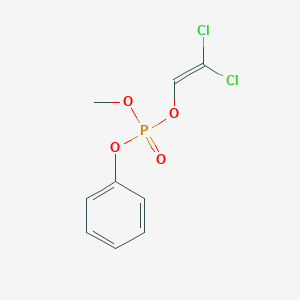
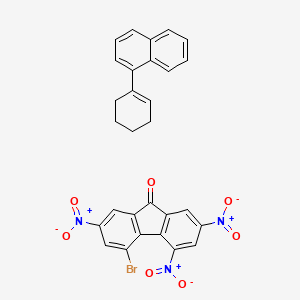
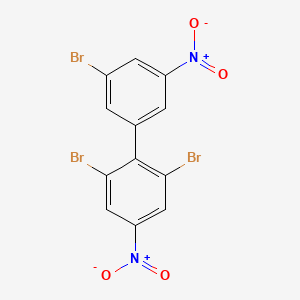
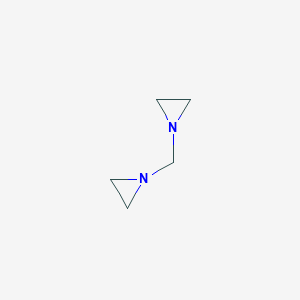
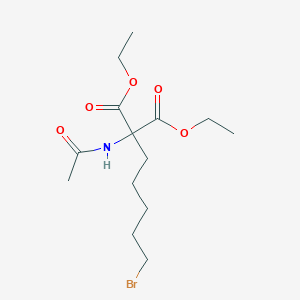
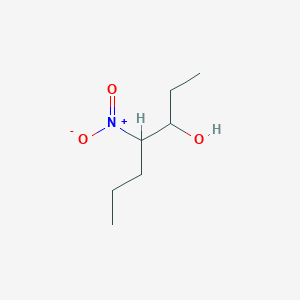
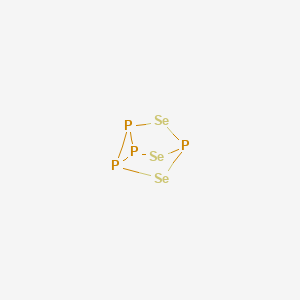
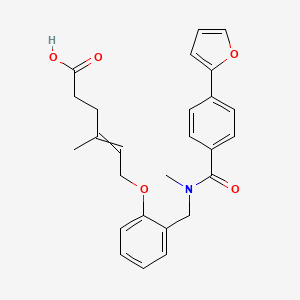
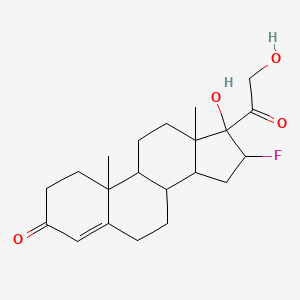
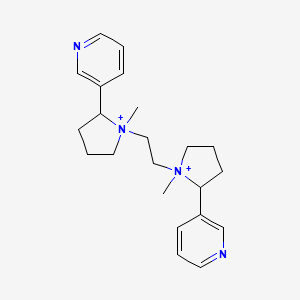
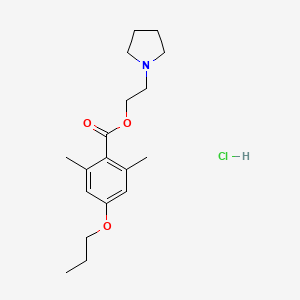
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
